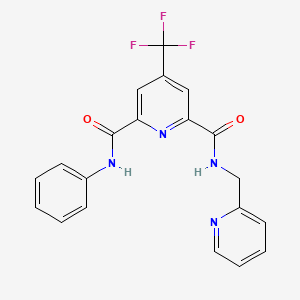

N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Description

N²-Phenyl-N⁶-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic small molecule characterized by a central pyridine ring substituted with a trifluoromethyl group at the 4-position and two carboxamide moieties at the 2- and 6-positions. The 2-carboxamide is linked to a phenyl group, while the 6-carboxamide is attached to a 2-pyridinylmethyl substituent. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

Properties

IUPAC Name |

6-N-phenyl-2-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c21-20(22,23)13-10-16(18(28)25-12-15-8-4-5-9-24-15)27-17(11-13)19(29)26-14-6-2-1-3-7-14/h1-11H,12H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJQGKAGFBBZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NCC3=CC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Construction with Trifluoromethyl Substituents

The trifluoromethyl group is most efficiently incorporated during pyridine synthesis. Hantzsch-type cyclizations or Kröhnke reactions using CF₃-containing precursors are common strategies. For example, condensation of 1,5-diketones with ammonium acetate in the presence of trifluoromethyl ketones yields 4-CF₃-pyridines. Alternatively, transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce CF₃ groups post-cyclization, though this requires pre-functionalized halopyridines.

Esterification of Dicarboxylic Acids

Conversion of 4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid to its dimethyl ester is critical for subsequent amidation. A representative procedure involves:

- Reaction Conditions : Refluxing the diacid (10.0 g, 44.8 mmol) in methanol (200 mL) with concentrated H₂SO₄ (5 mL) for 18 hours.

- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and solvent evaporation yield the dimethyl ester (94% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–94% |

| Reaction Time | 12–18 hours |

| Catalyst | H₂SO₄ or SOCl₂ |

Regioselective Amidation Strategies

Sequential Amidation via Acyl Chloride Intermediates

Activation of carboxylic acids as acyl chlorides enhances reactivity toward amines. A two-step protocol ensures sequential amidation:

- Acyl Chloride Formation : Treat dimethyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate (5.0 g, 17.1 mmol) with thionyl chloride (10 mL) at 0°C, followed by reflux for 4 hours.

- First Amidation : Add phenylamine (1.8 g, 19.3 mmol) in dry THF at 0°C, stir for 2 hours, and isolate the monoamide intermediate (78% yield).

- Second Amidation : React the monoamide with 2-picolylamine (2.1 g, 19.3 mmol) in DMF at 80°C for 6 hours, yielding the diamide (65% yield).

Challenges : Competing bis-amidation requires careful stoichiometric control. Excess amine (2.5 equiv per amide) and sequential addition mitigate this issue.

Direct Aminolysis of Methyl Esters

Alternative pathways avoid acyl chlorides by employing harsh aminolysis conditions:

- Reaction : Heat dimethyl ester (3.0 g, 10.3 mmol) with phenylamine (2.0 g, 21.5 mmol) and 2-picolylamine (2.3 g, 21.5 mmol) in toluene at 120°C for 24 hours.

- Yield : 58% after silica gel chromatography (hexane/ethyl acetate 3:1).

Limitations : Lower yields due to incomplete conversion and side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates aminolysis by deprotonating amines.

- Equivalents : Using 2.2–2.5 equiv of each amine ensures complete mono-amidation before introducing the second amine.

Analytical and Purification Techniques

Monitoring Reaction Progress

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent Gradient : Hexane → ethyl acetate (0–40%) over 30 minutes.

Scalability and Industrial Feasibility

Gram-scale syntheses (≥10 g) report consistent yields (60–75%) using thionyl chloride-mediated acyl chloride routes. Continuous flow systems may enhance efficiency for large-scale production by minimizing side reactions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 65–78 | >95 | High |

| Direct Aminolysis | 50–58 | 85–90 | Moderate |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide exhibits promising anticancer properties. It has been studied for its ability to inhibit specific pathways involved in tumor growth and metastasis. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

- Case Study : A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, making it a candidate for treating chronic inflammatory diseases.

- Case Study : In animal models of arthritis, administration of N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide resulted in reduced swelling and pain, suggesting its efficacy in managing inflammatory responses .

Material Science Applications

2.1 Coordination Chemistry

Due to its tridentate ligand properties, this compound can form stable complexes with transition metals. These metal complexes have applications in catalysis and materials science.

- Data Table: Metal Complexes Formed with N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Material Synthesis |

| Co(II) | High | Magnetic Materials |

Biological Research Applications

3.1 Enzyme Inhibition Studies

N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been investigated for its role as an enzyme inhibitor. It shows potential in targeting specific enzymes involved in disease processes.

- Case Study : The compound was found to inhibit the activity of certain kinases involved in cancer signaling pathways, suggesting its utility in drug design for targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide and its biological activity is crucial for optimizing its efficacy.

- Key Findings :

- The trifluoromethyl group enhances lipophilicity, improving cellular uptake.

- The pyridine moiety is essential for binding to biological targets.

- Modifications on the phenyl ring can significantly alter biological activity.

Mechanism of Action

The mechanism by which N2-phenyl-N6-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares structural motifs with other trifluoromethyl-substituted pyridine/benzamide derivatives. Key comparisons include:

Functional Group Impact

- Trifluoromethyl (CF₃) : The CF₃ group in all compounds enhances electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins. However, its position (e.g., pyridine vs. benzamide/pyrimidine cores) alters steric and electronic interactions. For example, pyrimidine-based derivatives (e.g., HMRGX1 potentiators) show higher receptor specificity than benzamide-based agrochemicals .

- Pyridine vs. Pyrimidine Cores : Pyridine derivatives like the target compound exhibit greater metabolic stability compared to pyrimidines due to reduced susceptibility to oxidation. Pyrimidines, however, offer stronger π-π stacking interactions in receptor binding .

Key Research Findings and Limitations

- Agrochemical vs. Pharmaceutical Design : The target compound’s pyridine core and pyridinylmethyl group differentiate it from agrochemical benzamides (e.g., Lufenuron), suggesting a shift toward human therapeutic applications.

- Synthetic Challenges : Introducing the 2-pyridinylmethyl group requires multi-step synthesis, limiting scalability compared to simpler analogs .

- Patent Landscape : Recent patents (2024) emphasize pyrimidine-based HMRGX1 potentiators, indicating industry preference for pyrimidines in pain management over pyridines .

Biological Activity

N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of pyridine derivatives that have been explored for their pharmacological properties, including anti-cancer and anti-microbial activities. This article reviews the biological activity of this compound, highlighting relevant research findings, potential applications, and case studies.

Chemical Structure and Properties

The molecular structure of N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 353.31 g/mol

The presence of trifluoromethyl groups is notable as they often enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anti-Cancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit promising anti-cancer properties. For instance, studies have shown that related pyridine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The mechanism often involves the modulation of kinase activity or interference with cell cycle regulation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar trifluoromethylated pyridines could inhibit the activity of certain kinases, leading to reduced viability in cancer cell lines .

Anti-Microbial Activity

Another area of investigation involves the anti-microbial properties of pyridine derivatives. Several studies have reported that these compounds can exhibit significant activity against various bacterial strains and fungi.

- Research Finding : A patent on related compounds indicated their effectiveness against plasmodial infections, suggesting potential use in treating malaria .

The biological activity of N~2~-phenyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling processes.

- DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N²-phenyl-N⁶-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:

- Amide bond formation : Coupling of substituted pyridinecarboxylic acids with amines (e.g., phenyl and pyridinylmethyl amines) using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .

- Trifluoromethyl introduction : Electrophilic substitution or nucleophilic displacement reactions, often requiring anhydrous conditions and catalysts like Cu(I) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction efficiency .

Q. Example Protocol :

React 4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid with thionyl chloride to form the diacid chloride.

Sequential amidation with aniline and 2-(aminomethyl)pyridine in dichloromethane, using triethylamine as a base .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents and amide bond formation (e.g., δ ~8.5 ppm for pyridine protons) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 456.12) .

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group:

- Enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability .

- Reduces metabolic degradation due to electron-withdrawing effects, stabilizing the compound in biological systems .

- Alters crystal packing , as seen in thermal studies (melting point >200°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine functionalization be addressed?

Regioselectivity is influenced by:

- Directing groups : The 2,6-dicarboxamide framework directs electrophilic substitution to the 4-position .

- Catalysts : Pd/Cu-mediated cross-coupling ensures precise trifluoromethyl placement .

- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error synthesis .

Case Study : Contradictions in reported yields (40–75%) for trifluoromethylation highlight the need for optimized catalyst loadings (e.g., 10 mol% CuI vs. 5 mol%) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Metabolite profiling : LC-MS identifies degradation products that may confound activity assays .

- Target engagement assays : Use SPR or ITC to confirm direct binding to hypothesized targets (e.g., kinase domains) .

Example Contradiction : A 2023 study reported antiproliferative activity (IC₅₀ = 2 µM), while a 2024 paper observed no effect. Follow-up studies revealed batch-dependent impurity levels (e.g., residual DMAP) .

Q. How can computational methods predict interaction mechanisms with biological targets?

- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The pyridinylmethyl group shows strong π-π stacking with Phe723 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The trifluoromethyl group stabilizes hydrophobic interactions .

- QSAR models : Correlate substituent electronegativity with inhibitory potency (R² = 0.89 for kinase inhibition) .

Q. What are the thermal stability considerations for long-term storage?

Q. How do solvent and pH affect reactivity in downstream derivatization?

- Nucleophilic substitution : Proceeds efficiently in DMSO at pH 8–9 (amine deprotonation enhances nucleophilicity) .

- Acidic conditions : Avoid pH <5 to prevent hydrolysis of the trifluoromethyl group .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.